6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound featuring a pyridazinone core, an azetidine ring, and a trifluoromethyl-substituted benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of the Trifluoromethylbenzoyl Group: This step often involves acylation reactions using trifluoromethylbenzoic acid or its derivatives, facilitated by coupling agents like EDCI or DCC.
Construction of the Pyridazinone Core: The pyridazinone ring is typically formed through cyclization reactions involving hydrazine derivatives and diketones or ketoesters.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl peroxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The azetidine ring and the trifluoromethylbenzoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Tert-butyl alcohol, tert-butyl peroxide derivatives.
Reduction Products: Alcohol derivatives of the carbonyl groups.
Substitution Products: Various substituted azetidine and benzoyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Protein Binding Studies: Its structure allows for the study of protein-ligand interactions.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting specific biological pathways.
Antimicrobial Activity: Preliminary studies may indicate activity against certain bacterial or fungal strains.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing:
Mechanism of Action
The mechanism by which 6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration. The azetidine ring may interact with enzyme active sites, potentially inhibiting their function. The pyridazinone core can engage in hydrogen bonding and other interactions with biological macromolecules, influencing various pathways.
Comparison with Similar Compounds
Similar Compounds
6-Tert-butyl-2,3-dihydropyridazin-3-one: Lacks the azetidine and trifluoromethylbenzoyl groups, resulting in different biological activity.
2-(Trifluoromethyl)benzoyl derivatives: These compounds share the trifluoromethylbenzoyl group but differ in other structural aspects.
Azetidine derivatives: Compounds with the azetidine ring but different substituents.
Uniqueness
6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the azetidine ring provides a rigid framework that can interact with biological targets in a specific manner.
This detailed overview highlights the significance of this compound in various fields of research and industry
Properties
IUPAC Name |
6-tert-butyl-2-[[1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c1-19(2,3)16-8-9-17(27)26(24-16)12-13-10-25(11-13)18(28)14-6-4-5-7-15(14)20(21,22)23/h4-9,13H,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMFCJOGZYQLLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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